Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate
Description
Molecular Architecture and Crystallographic Features
The molecular architecture of ethyl 2-[5-(2-methyl-1,3-dioxolan-2-yl)-2-pyridyl]acetate has been elucidated through single-crystal X-ray diffraction analysis, providing definitive structural information about the compound's three-dimensional arrangement. The crystallographic investigation revealed that the compound crystallizes in the monoclinic crystal system with the space group P21/c. The unit cell parameters demonstrate specific geometric relationships with a = 4.5380(6) Å, b = 15.440(2) Å, and c = 18.722(2) Å, while the β angle measures 90.502(6)°. These crystallographic parameters define a unit cell volume of 1311.7(3) ų with Z = 4, indicating four molecules per unit cell.
The crystal structure analysis was performed at a temperature of 100 K, which provides enhanced precision in the determination of atomic positions and thermal parameters. The low-temperature crystallographic study revealed important insights into the molecular packing arrangements and intermolecular interactions that stabilize the crystal lattice. The structure demonstrates that the packing is predominantly stabilized through weak hydrogen bonding interactions, specifically C-H···O contacts and C-H···π interactions. These non-covalent interactions collectively contribute to the formation of a three-dimensional network structure within the crystal lattice.
The molecular geometry optimization through crystallographic refinement yielded reliable structural parameters with an R-factor of 0.048 and a weighted R-factor of 0.128, indicating good agreement between the observed and calculated structure factors. The data collection utilized a Bruker APEXII diffractometer with molybdenum Kα radiation, and the structure refinement employed a total of 2977 independent reflections. The crystallographic analysis provides fundamental structural data that serves as a basis for understanding the compound's chemical behavior and spectroscopic properties.
Nuclear Magnetic Resonance Spectral Profiling
Nuclear magnetic resonance spectroscopy represents a crucial analytical technique for the structural characterization of this compound, though comprehensive NMR spectral data for this specific compound remains limited in the available literature. The complexity of the molecular structure, featuring multiple distinct chemical environments, would be expected to generate characteristic resonance patterns in both proton and carbon-13 nuclear magnetic resonance spectra. The pyridine ring system would contribute distinctive aromatic proton signals in the downfield region of the proton nuclear magnetic resonance spectrum, typically appearing between 7.0 and 9.0 parts per million.
The dioxolane ring system represents another significant structural feature that would manifest specific spectroscopic signatures in nuclear magnetic resonance analysis. The methylene protons of the dioxolane ring would be expected to appear as characteristic multiplets due to their chemical equivalence and coupling patterns. Similarly, the methyl group attached to the dioxolane ring would generate a distinct singlet resonance, while the ethyl ester functionality would contribute the typical ethyl pattern consisting of a triplet for the methyl group and a quartet for the methylene group.
Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary structural information, with the aromatic carbons of the pyridine ring appearing in the characteristic aromatic region between 120 and 160 parts per million. The carbonyl carbon of the ester functionality would appear significantly downfield, typically around 170 parts per million, while the aliphatic carbons of the dioxolane ring and ethyl ester would appear in the upfield regions of the spectrum. The integration patterns and coupling constants derived from nuclear magnetic resonance analysis would serve to confirm the proposed molecular structure and provide insights into the conformational preferences of the compound.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound would be expected to provide characteristic fragmentation patterns that reflect the structural features of the compound, though specific fragmentation data for this particular compound is not extensively documented in the available literature. The molecular ion peak would appear at mass-to-charge ratio 251, corresponding to the molecular weight of the intact molecule. The fragmentation behavior would likely follow predictable pathways based on the structural characteristics of the various functional groups present within the molecule.
The ethyl ester functionality represents a particularly labile site for fragmentation under electron impact ionization conditions. Loss of the ethoxy group (OC₂H₅, mass 45) would generate a fragment ion at mass-to-charge ratio 206, corresponding to the carboxylic acid derivative of the remaining molecular framework. Additionally, loss of the entire ethyl acetate moiety could occur through α-cleavage adjacent to the carbonyl group, resulting in characteristic fragment ions that retain either the pyridine-dioxolane system or the ester functionality.
The dioxolane ring system could undergo fragmentation through multiple pathways, including ring-opening reactions that would generate characteristic neutral losses. The protected carbonyl functionality might be revealed through loss of ethylene glycol (mass 62), which would regenerate the corresponding ketone and result in a fragment ion showing this structural transformation. The pyridine ring system, being a stable aromatic heterocycle, would likely remain intact during many fragmentation processes and could serve as a characteristic base peak or prominent fragment in the mass spectrum. The overall fragmentation pattern would provide valuable structural confirmation and could be utilized for identification purposes in analytical applications.
Infrared and Raman Vibrational Signatures
The infrared and Raman vibrational spectroscopic signatures of this compound would be expected to reflect the diverse functional groups present within the molecular structure, though comprehensive vibrational spectroscopic data for this specific compound is not extensively available in the current literature. The compound's complex structure, incorporating aromatic, aliphatic, and heteroatom-containing functional groups, would generate a rich vibrational spectrum with characteristic absorption bands corresponding to various molecular vibrations.
The ethyl ester functionality would contribute several characteristic vibrational modes to the infrared spectrum. The carbonyl stretching vibration would appear as a strong absorption band in the region around 1735-1750 cm⁻¹, representing one of the most diagnostic features for ester identification. The carbon-oxygen stretching vibrations of the ester linkage would manifest as medium to strong absorptions in the 1000-1300 cm⁻¹ region, while the aliphatic carbon-hydrogen stretching vibrations of the ethyl group would appear in the 2800-3000 cm⁻¹ region.
The pyridine ring system would contribute aromatic carbon-carbon stretching vibrations in the 1400-1600 cm⁻¹ region, along with characteristic aromatic carbon-hydrogen stretching modes in the 3000-3100 cm⁻¹ range. The out-of-plane bending vibrations of the aromatic hydrogen atoms would generate distinctive absorption patterns in the 650-900 cm⁻¹ region, providing information about the substitution pattern of the pyridine ring. The dioxolane ring system would contribute carbon-oxygen stretching vibrations in the 1000-1200 cm⁻¹ region, along with various carbon-hydrogen bending and stretching modes associated with the cyclic structure.
Raman spectroscopy would provide complementary vibrational information, particularly for symmetric vibrations that might be weak or absent in the infrared spectrum. The aromatic ring breathing modes of the pyridine system would likely be prominent in the Raman spectrum, along with various skeletal vibrations of the dioxolane ring. The combination of infrared and Raman spectroscopic data would provide comprehensive vibrational fingerprinting capabilities for compound identification and structural confirmation purposes.
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₃H₁₇NO₄ | Chemical Analysis |
| Molecular Weight | 251.28 | Calculated |
| Crystal System | Monoclinic | X-ray Diffraction |
| Space Group | P21/c | X-ray Diffraction |
| Unit Cell Volume | 1311.7(3) ų | X-ray Diffraction |
| Density | 1.163±0.06 g/cm³ | Predicted |
| Boiling Point | 350.5±37.0 °C | Predicted |
| pKa | 4.10±0.24 | Predicted |
Properties
IUPAC Name |
ethyl 2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-3-16-12(15)8-11-5-4-10(9-14-11)13(2)17-6-7-18-13/h4-5,9H,3,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLWEYUBRFGTSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=C(C=C1)C2(OCCO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652583 | |
| Record name | Ethyl [5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-08-7 | |
| Record name | Ethyl [5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation and Limitations
Pyridine’s electron-deficient nature complicates direct electrophilic substitution. Instead, 2-pyridylacetic acid is synthesized via:
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Coupling reactions : Palladium-catalyzed cross-coupling of 2-bromopyridine with ethyl acrylate under Heck conditions.
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Nucleophilic displacement : Reaction of 2-chloropyridine with ethyl cyanoacetate, followed by hydrolysis and esterification.
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React 2-chloropyridine (1.0 equiv) with ethyl cyanoacetate (1.2 equiv) in DMF using NaH (1.5 equiv) at 0°C.
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Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography (hexane/EtOAc = 5:1).
Introduction of the 2-Methyl-1,3-dioxolane Group
Protection of a Carbonyl Group
The 5-position’s dioxolane group originates from a ketone or aldehyde protected with ethylene glycol.
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Synthesize 5-acetyl-2-pyridylacetic acid ethyl ester :
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Dioxolane formation :
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Mix 5-acetyl derivative (1.0 equiv), ethylene glycol (3.0 equiv), and p-toluenesulfonic acid (0.1 equiv) in toluene.
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Reflux under Dean-Stark conditions for 6 hr to remove water.
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Neutralize with NaHCO₃, extract with CH₂Cl₂, and evaporate.
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Yield : 85–90%; IR confirms C=O disappearance (1710 cm⁻¹ → 1107 cm⁻¹).
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Alternative Routes via Dearomatization and Functionalization
Ruthenium-Catalyzed Hydrofunctionalization
Recent advances in pyridine dearomatization enable selective functionalization. For example:
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Ru-catalyzed hydrosilylation of 5-cyanopyridine derivatives, followed by oxidation to install the acetate group.
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Stereoselective reduction using BH₃·THF to generate dihydropyridine intermediates, which are oxidized to ketones for dioxolane protection.
Key limitation : Low regioselectivity for 5-substituted pyridines necessitates directing groups or steric control.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
Industrial-Scale Considerations
Solvent Recovery and Waste Management
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate serves as a versatile intermediate in organic synthesis. Its unique structure allows for the creation of complex molecules through various synthetic routes. Some notable applications include:
- Synthesis of Heterocycles : The compound can be used as a building block for synthesizing heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.
- Reagent for Functionalization : It acts as a reagent for the functionalization of other organic compounds, enabling the introduction of diverse functional groups into target molecules.
Medicinal Chemistry
Research indicates that derivatives of this compound may exhibit biological activity, making it relevant in medicinal chemistry.
- Antiviral Activity : Studies have shown that compounds with similar structures to this compound can possess antiviral properties. This suggests potential applications in developing antiviral agents .
- Antitumor Potential : Preliminary investigations into analogs indicate that they may inhibit tumor growth, suggesting a pathway for developing new anticancer drugs .
Case Study 1: Synthesis of Quinoxaline Derivatives
Research has demonstrated the use of this compound in synthesizing quinoxaline derivatives. These derivatives have shown significant antiviral activity against Tobacco Mosaic Virus (TMV), indicating their potential as antiviral agents . The synthesis involved several steps where the compound acted as a key intermediate.
Case Study 2: Development of Antitumor Agents
In another study, quinoxaline derivatives synthesized from related compounds demonstrated potent antitumor activity with IC50 values ranging from 3.50 to 56.40 µM against specific cancer cell lines . This highlights the potential of this compound as a precursor for developing new therapeutic agents.
Summary Table of Applications
| Application Area | Description | Examples/Findings |
|---|---|---|
| Organic Synthesis | Building block for heterocycles | Used in various synthetic routes |
| Medicinal Chemistry | Potential antiviral and antitumor properties | Active against TMV; potential anticancer agents |
| Functionalization | Reagent for introducing functional groups | Enables complex molecule synthesis |
Mechanism of Action
The mechanism of action of Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate involves its interaction with specific molecular targets and pathways. The dioxolane ring and pyridyl group play crucial roles in its reactivity and binding affinity to various biological receptors. These interactions can modulate enzymatic activities and cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Ethyl 2-(2-Methyl-1,3-dioxolan-2-yl)acetate (Fructone-B)
- Structure : Shares the 2-methyl-1,3-dioxolane group but lacks the pyridyl ring.
- Synthesis : Produced via cobaloxime-catalyzed ketalization of ethyl acetoacetate with propane-1,2-diol, achieving a 96.7% yield under mild conditions (70°C, 8 hours) .
- Applications : Widely used as a flavoring agent (e.g., fruity fragrances) due to its stability and low toxicity.
- Key Difference : The absence of the pyridyl group reduces aromatic interactions, limiting its utility in pharmaceutical research compared to the target compound.
Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
- Structure : Replaces the dioxolane group with a thietan-3-yloxy moiety and incorporates a pyrimidine ring.
- Synthesis : Synthesized by reacting ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate with 2-chloromethylthiirane .
- Applications: Potential use in medicinal chemistry due to the thietan group’s reactivity and pyrimidine’s role in nucleoside analogs.
- Key Difference : The thietan group introduces sulfur, enhancing electrophilic reactivity but reducing hydrolytic stability compared to the dioxolane ring.
Ethyl [5-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetate
- Structure : Features a 1,2,4-oxadiazole ring instead of dioxolane, with a ketone on the pyridine ring.
- Applications: Oxadiazoles are known for bioactivity (e.g., antimicrobial, anti-inflammatory properties), making this compound relevant in drug discovery .
Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate]
- Structure: Contains a pyridinyl-ethenyl-amino-propenoate backbone with a cyano group and pyrimidine-dione substituent.
- Synthesis: Prepared via condensation of pyridinyl amines with cyanoethenyl intermediates under mild acidic conditions (acetic acid, room temperature) .
- Applications: Studied for amino acid analog synthesis, highlighting its role in peptidomimetics.
- Key Difference: The cyano and pyrimidine-dione groups introduce hydrogen-bonding sites, enhancing solubility and biological interaction compared to the target compound’s ester-dominated structure.
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Efficiency : Fructone-B (96.7% yield) outperforms the target compound in scalability, likely due to simpler ketalization pathways .
- Biological Relevance : Oxadiazole- and thietan-containing analogs show greater promise in drug development due to their reactive heterocycles .
- Safety Profile : The target compound lacks hazard classification data, whereas Fructone-B has established use in consumer products, indicating safer handling .
Biological Activity
Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate is a compound with potential applications in organic synthesis and various biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological profiles, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1076198-08-7
- Molecular Formula : C13H17NO4
- Molecular Weight : 251.28 g/mol
- Physical State : Solid
- Solubility : Soluble in chloroform, dichloromethane, and ethyl acetate
- Predicted Boiling Point : 350.5 ± 37.0 °C
- Density : 1.163 ± 0.06 g/cm³
- pKa : 4.10 ± 0.24 .
Synthesis Methods
This compound can be synthesized through various organic reactions involving pyridine derivatives and dioxolane moieties. The key steps typically involve:
- Formation of the Dioxolane Ring : Starting from suitable precursors, the dioxolane structure is formed under acidic or basic conditions.
- Acylation Reaction : The dioxolane derivative is then acylated with ethyl acetate to yield the final product.
- Purification : The compound is purified using recrystallization or chromatography methods to ensure high purity for biological testing.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that related pyridine derivatives can inhibit bacterial growth effectively, suggesting that this compound may possess similar properties .
Anticancer Activity
A notable aspect of this compound is its potential anticancer activity. In vitro studies have demonstrated that derivatives with similar structures can induce apoptosis in cancer cell lines such as HCT-116 and MCF-7, with IC50 values in low micromolar ranges . This suggests that the compound may interfere with cellular processes critical for cancer cell survival.
Herbicidal Activity
The compound's structural features indicate potential herbicidal activity. Analogous compounds have shown efficacy in inhibiting specific weed species by targeting acyl-acyl carrier protein (ACP) thioesterase enzymes involved in fatty acid biosynthesis . This mechanism could be explored further for this compound.
Study on Antimicrobial Efficacy
A study conducted on related pyridine derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated a clear dose-dependent response with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for different bacterial strains . This provides a basis for further exploration of this compound's antimicrobial potential.
Anticancer Screening
In a comparative study evaluating various pyridine derivatives for anticancer properties, this compound was tested against several cancer cell lines. The compound exhibited promising results with an IC50 of approximately 4 µg/mL against MCF-7 cells, indicating significant cytotoxicity .
Q & A
Basic: What are the established synthetic routes for Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-yl)-2-pyridyl]acetate, and how are yields optimized?
The compound is synthesized via ketalization reactions. A solvent-free method using cobaloxime catalysts (CoCl₂:DH₂ molar ratio 1:2) achieves high yields (95.9–96.7%) under mild conditions (70°C, 8 h). Key variables include stoichiometric excess of diols (e.g., ethane-1,2-diol) and controlled pressure (5 kPa) to minimize side reactions .
Basic: What analytical techniques are recommended for structural characterization of this compound?
Use NMR (¹H/¹³C) to confirm the dioxolane ring and pyridyl substituents. Mass spectrometry (HRMS) validates the molecular ion peak (C₈H₁₄O₄, MW 174.198). IR spectroscopy identifies carbonyl (C=O, ~1740 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) functional groups .
Basic: How is this compound applied in flavor/fragrance research?
It is a precursor to "Fructone," a flavoring agent with fruity notes. Its stability under acidic conditions and controlled release in formulations are studied using gas chromatography–olfactometry (GC-O) to correlate structure with sensory profiles .
Advanced: What mechanistic insights explain the efficiency of cobaloxime catalysts in its synthesis?
Cobaloxime promotes Lewis acid-mediated activation of carbonyl groups, accelerating nucleophilic attack by diols. Solvent-free conditions enhance entropy-driven cyclization, reducing activation energy. Computational studies (DFT) model transition states to refine catalyst design .
Advanced: How are diastereomeric isomers resolved during synthesis, and what analytical challenges arise?
Diastereomers form due to the dioxolane ring’s stereogenicity. Chiral HPLC with polysaccharide columns (e.g., Chiralpak® AD-H) separates isomers. ¹H NMR coupling constants (J-values) and NOESY correlations differentiate axial/equatorial substituents .
Advanced: How do spectral data contradictions arise in characterizing this compound, and how are they resolved?
Discrepancies in NMR shifts may stem from solvent polarity or impurities. For example, the dioxolane proton environment varies between CDCl₃ and DMSO-d₆. Cross-validation using 2D NMR (HSQC, HMBC) and spiking with authentic standards clarifies assignments .
Advanced: What parameters are critical for optimizing solvent-free synthesis scalability?
Reaction temperature (70–80°C), catalyst loading (1–2 mol%), and diol excess (1.5:1 molar ratio) are key. Process intensification via microwave irradiation reduces reaction time while maintaining yield (>90%). Kinetic studies monitor byproduct formation via in-situ FTIR .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Use fume hoods, nitrile gloves, and eye protection. Avoid skin contact due to potential esterase-mediated hydrolysis. Store in airtight containers under inert gas (N₂/Ar) to prevent moisture-induced degradation. Waste disposal follows EPA guidelines for organic acetates .
Advanced: What role does this compound play in synthesizing heterocyclic pharmaceuticals?
The pyridyl and dioxolane motifs serve as intermediates for bioactive molecules. For example, it is functionalized via Suzuki-Miyaura cross-coupling to introduce aryl groups for kinase inhibitor development. Reaction with hydrazine derivatives yields pyrazole analogs .
Advanced: How is purity assessed for research-grade material, and what impurities are typical?
HPLC-UV (λ = 254 nm) quantifies residual diols or unreacted ethyl acetoacetate. Limits: <0.1% (ICH Q3A). Karl Fischer titration ensures moisture <0.5%. Impurities include hydrolyzed products (e.g., acetic acid derivatives), mitigated by anhydrous workup .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
